TRPV1 Agonist Potency: Olvanil Exhibits 57-Fold Higher Human TRPV1 Potency than Capsaicin
Olvanil demonstrates substantially greater potency at the human TRPV1 receptor compared to the prototypical agonist capsaicin. In direct comparative assays measuring intracellular calcium elevation, Olvanil activates hTRPV1 with an EC50 value approximately 57-fold lower (more potent) than capsaicin [1]. This potency advantage is consistent across species: at the rat TRPV1 receptor, Olvanil yields a pEC50 of 8.1 (EC50 ≈ 7.9 nM) compared to capsaicin's pEC50 of 6.55 (EC50 ≈ 280 nM), representing an approximately 35-fold difference [2]. The potency differential enables lower working concentrations in experimental systems, reducing solvent exposure and potential off-target effects.
| Evidence Dimension | TRPV1 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | Olvanil: 0.7 ± 0.05 nM (hTRPV1); pEC50 = 7.7 (hTRPV1), 8.1 (rTRPV1) |
| Comparator Or Baseline | Capsaicin: 40 ± 0.3 nM (hTRPV1); pEC50 = 6.55 (rTRPV1) |
| Quantified Difference | 57-fold lower EC50 vs capsaicin at hTRPV1 (0.7 nM vs 40 nM); 35-fold at rTRPV1 (pEC50 difference of 1.55 log units) |
| Conditions | Intracellular calcium mobilization assay in HEK-293 cells stably expressing human or rat TRPV1; CGRP release assay in rat dorsal spinal cord slices |
Why This Matters
Higher potency reduces the compound mass required for receptor activation, minimizing vehicle-related artifacts and enabling detection of subtle pharmacological effects at lower concentrations.
- [1] Appendino G, De Petrocellis L, Trevisani M, et al. Development of the first ultra-potent 'capsaicinoid' agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential. J Pharmacol Exp Ther. 2005;312(2):561-570. Table 1. View Source
- [2] Wardle KA, Ranson J, Sanger GJ. Pharmacological characterization of the vanilloid receptor in the rat dorsal spinal cord. Br J Pharmacol. 1997;121(5):1012-1016. View Source
